Phenanthrene, dichloro-
CAS No.: 59116-88-0
Cat. No.: VC19565813
Molecular Formula: C14H8Cl2
Molecular Weight: 247.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59116-88-0 |
---|---|
Molecular Formula | C14H8Cl2 |
Molecular Weight | 247.1 g/mol |
IUPAC Name | 1,3-dichlorophenanthrene |
Standard InChI | InChI=1S/C14H8Cl2/c15-10-7-13-11-4-2-1-3-9(11)5-6-12(13)14(16)8-10/h1-8H |
Standard InChI Key | AVYFEHDCFBRPMC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
Dichlorophenanthrenes share the molecular formula C₁₄H₈Cl₂ and a molecular weight of 247.1 g/mol . The IUPAC name for the 1,3-isomer is 1,3-dichlorophenanthrene, while the 1,9-isomer is 1,9-dichlorophenanthrene. The structural differences between these isomers influence their physicochemical properties and reactivity.
Table 1: Key Identifiers of Dichlorophenanthrene Isomers
Computational Descriptors
The XLogP3-AA value of 5.7 for 1,3-dichlorophenanthrene indicates high lipophilicity, which correlates with its potential for bioaccumulation . Both isomers exhibit zero hydrogen bond donor/acceptor counts and no rotatable bonds, rendering them rigid and planar . This structural rigidity enhances their stability in environmental matrices.
Synthesis and Industrial Production
Chlorination of Phenanthrene
Dichlorophenanthrenes are synthesized via electrophilic aromatic substitution, where phenanthrene reacts with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The reaction typically proceeds under mild temperatures (25–50°C) and atmospheric pressure, yielding a mixture of mono- and di-chlorinated products. Selective isolation of isomers requires advanced chromatographic techniques.
Industrial Scalability
Industrial production faces challenges in isomer separation and byproduct minimization. Continuous flow reactors have been proposed to enhance yield and purity, though specific protocols remain proprietary. The global production volume of dichlorophenanthrenes is limited, as these compounds are primarily used in niche research applications rather than large-scale manufacturing.
Physicochemical Properties
Stability and Reactivity
Dichlorophenanthrenes are thermally stable, with decomposition temperatures exceeding 300°C. Their reactivity is dominated by the aromatic system, with electrophilic substitution occurring preferentially at unsubstituted positions. The electron-withdrawing chlorine atoms deactivate the ring toward further chlorination, making tri- or tetra-chlorinated derivatives rare under standard conditions .
Solubility and Partitioning
These compounds exhibit low aqueous solubility (estimated <1 mg/L at 25°C) and high octanol-water partition coefficients (log Kow ≈ 5.7) . Such properties favor adsorption to organic matter in soils and sediments, as demonstrated in studies of chlorinated benzenes .
Table 2: Comparative Physicochemical Properties
Property | 1,3-Dichlorophenanthrene | 1,9-Dichlorophenanthrene |
---|---|---|
Molecular Weight (g/mol) | 247.1 | 247.1 |
XLogP3-AA | 5.7 | Not reported |
Vapor Pressure (Pa) | ~0.01 (est.) | ~0.01 (est.) |
Environmental Behavior and Ecotoxicology
Environmental Persistence
Chlorinated PAHs resist microbial degradation due to their stable aromatic structure and halogen substituents. Half-lives in aerobic soils range from months to years, with anaerobic conditions further prolonging persistence . The strong adsorption to particulate matter (Koc ≈ 10⁴ L/kg) limits their mobility in aquatic systems, though dissolved fractions may volatilize or bioaccumulate .
Ecotoxicological Impacts
While toxicity data specific to dichlorophenanthrenes are scarce, related chlorinated PAHs exhibit mutagenic and carcinogenic properties. The Agency for Toxic Substances and Disease Registry (ATSDR) notes that chlorinated benzenes disrupt cellular membranes and interfere with electron transport chains . Fish studies show LC₅₀ values for similar compounds in the μg/L range, suggesting high aquatic toxicity .
Applications and Research Frontiers
Materials Science
The conjugated π-system of phenanthrene derivatives enables applications in organic electronics. Dichlorophenanthrenes may serve as building blocks for conductive polymers or non-linear optical materials, though empirical studies are needed to validate these hypotheses .
Analytical Reference Standards
Due to their stability, dichlorophenanthrenes are used as internal standards in gas chromatography-mass spectrometry (GC-MS) for quantifying PAH metabolites in environmental samples.
Analytical Detection Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with electron capture detection (ECD) is preferred for dichlorophenanthrene analysis. The method offers detection limits of <0.1 ng/mL in water samples, with a retention time of ~18.5 minutes on DB-5MS columns.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) provides complementary data, particularly for isomer separation. Mobile phases typically consist of acetonitrile/water gradients .
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